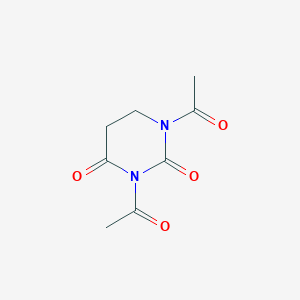
8-Fluorophenanthridin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluorophenanthridin-6(5H)-one is a fluorinated derivative of phenanthridine, a significant fused nitrogen-heterocycle Phenanthridine derivatives are known for their presence in various bioactive alkaloids, pharmaceuticals, natural products, and functional material molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluorophenanthridin-6(5H)-one can be achieved through several methods. One common approach involves the photocatalytic synthesis of phenanthridine derivatives from 2-isocyanobiphenyls via radical addition, cyclization, and aromatization. This method uses low-cost Rose Bengal as a catalyst and sustainable air as a terminal oxidant under metal-free conditions at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 8-Fluorophenanthridin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of phenanthridinone derivatives.
Reduction: Formation of reduced phenanthridine derivatives.
Substitution: Formation of substituted phenanthridine derivatives with various functional groups.
Scientific Research Applications
8-Fluorophenanthridin-6(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of functional materials and as a precursor for the synthesis of other fluorinated compounds.
Mechanism of Action
The mechanism of action of 8-Fluorophenanthridin-6(5H)-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, such as enzymes or receptors. This can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Phenanthridine: The parent compound without the fluorine substitution.
6-Phosphorylated Phenanthridines: Derivatives with a phosphoryl group at the 6th position.
8-Fluorophenanthridin-6-amine: A related compound with an amine group at the 6th position.
Uniqueness: 8-Fluorophenanthridin-6(5H)-one is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties compared to non-fluorinated phenanthridine derivatives. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C13H8FNO |
|---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
8-fluoro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H8FNO/c14-8-5-6-9-10-3-1-2-4-12(10)15-13(16)11(9)7-8/h1-7H,(H,15,16) |
InChI Key |
PDAGRSGAEGPCGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)F)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 3-[(4-nitrophenyl)sulfonyloxy]piperidine-1-carboxylate](/img/structure/B8394278.png)

![[(Morpholine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B8394301.png)










